2,4,5-Tribromobiphenyl
Overview
Description
2,4,5-Tribromobiphenyl is a polybrominated biphenyl, which is a class of organic compounds containing a biphenyl moiety substituted at two or more ring positions by bromine atoms . These compounds are known for their use as flame retardants and are added to various consumer products such as plastics, textiles, and electronic devices to reduce flammability . due to their persistence in the environment and potential toxicity, the use of polybrominated biphenyls has been restricted or banned in many regions .
Mechanism of Action
Target of Action
The primary target of 2,4,5-Tribromobiphenyl is the Aryl hydrocarbon receptor (AhR) . AhR is a ligand-activated transcriptional activator . It plays a crucial role in the regulation of biological responses to planar aromatic hydrocarbons .
Pharmacokinetics
Given its structure and properties, it is likely to have low water solubility , suggesting that its bioavailability may be influenced by factors such as formulation and route of administration.
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its interaction with the AhR and the subsequent activation of xenobiotic metabolizing enzymes . This can lead to various biochemical changes and potential toxic effects, particularly in the presence of other halogenated aromatic hydrocarbons .
Biochemical Analysis
Biochemical Properties
2,4,5-Tribromobiphenyl is known to interact with the aryl hydrocarbon receptor (AhR), a ligand-activated transcriptional activator . It binds to the XRE promoter region of genes it activates and mediates the biochemical and toxic effects of halogenated aromatic hydrocarbons . It activates the expression of multiple phase I and II xenobiotic chemical metabolizing enzyme genes, such as the CYP1A1 gene .
Cellular Effects
It is known that it can cause changes in cell signaling pathways, gene expression, and cellular metabolism . Due to its lipophilic nature, this compound tends to accumulate in lipid-rich tissues such as the liver, adipose, skin, and breast milk .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the aryl hydrocarbon receptor (AhR). This interaction leads to the activation of multiple phase I and II xenobiotic chemical metabolizing enzyme genes . The exact mechanism of toxicity of polybrominated biphenyls varies depending on the specific congener, but the predominant interaction is believed to involve the AhR .
Temporal Effects in Laboratory Settings
Due to its persistence in the environment, it is likely that it has long-term effects on cellular function
Metabolic Pathways
It is known that it can be absorbed via oral, inhalation, and dermal routes
Transport and Distribution
This compound is known to accumulate in lipid-rich tissues due to its lipophilic nature
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5-Tribromobiphenyl typically involves the bromination of biphenyl. One common method is the electrophilic aromatic substitution reaction where biphenyl is treated with bromine in the presence of a catalyst such as iron(III) bromide. The reaction conditions usually involve maintaining a controlled temperature to ensure selective bromination at the desired positions on the biphenyl ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and achieve high yields. The bromination reaction is carefully monitored to control the degree of bromination and minimize the formation of unwanted by-products .
Chemical Reactions Analysis
Types of Reactions
2,4,5-Tribromobiphenyl undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms in this compound can be substituted by other nucleophiles such as hydroxide ions or amines under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form various oxidation products, depending on the oxidizing agent used.
Reduction Reactions: Reduction of this compound can lead to the formation of less brominated biphenyls or biphenyl itself.
Common Reagents and Conditions
Major Products Formed
Scientific Research Applications
2,4,5-Tribromobiphenyl has several applications in scientific research:
Environmental Studies: It is used to study the environmental impact and persistence of brominated flame retardants.
Material Science: The compound is explored for its potential use in developing flame-retardant materials for various industrial applications.
Organic Electronics: Compounds structurally related to this compound are investigated for their use in organic light-emitting diodes and other electronic devices.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Tribromophenol: Another brominated compound used as a flame retardant.
2,2’,4,4’,6-Pentabromodiphenyl Ether: A related brominated flame retardant with similar applications.
Polybrominated Diphenyl Ethers (PBDEs): A class of brominated flame retardants with structural similarities to polybrominated biphenyls.
Uniqueness of 2,4,5-Tribromobiphenyl
This compound is unique due to its specific bromination pattern, which influences its chemical reactivity and environmental persistence. Its selective bromination at the 2, 4, and 5 positions on the biphenyl ring makes it distinct from other polybrominated biphenyls and polybrominated diphenyl ethers .
Properties
IUPAC Name |
1,2,4-tribromo-5-phenylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Br3/c13-10-7-12(15)11(14)6-9(10)8-4-2-1-3-5-8/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNBROTCWKGRRKT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2Br)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Br3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80151024 | |
Record name | 1,1'-Biphenyl, 2,4,5-tribromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80151024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.90 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
115245-07-3 | |
Record name | 2,4,5-Tribromobiphenyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115245073 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,1'-Biphenyl, 2,4,5-tribromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80151024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4,5-TRIBROMOBIPHENYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6LO5M5MSK9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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